Methyl quinoxaline-6-carboxylate
Overview
Description
Methyl quinoxaline-6-carboxylate (MQCA) is a compound related to quinoxaline derivatives, which are heterocyclic aromatic organic compounds. MQCA is a metabolite of quinoxaline-1,4-dioxides, which are used as growth promoters and antimicrobial agents in animal husbandry. The presence of MQCA in animal tissues can be indicative of the use of these substances, and its detection is important for food safety and regulatory compliance.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of chiral quinoxaline derivatives has been reported, where specific binding and functional responses to neurotransmitters like AMPA and kainic acid were studied . These syntheses often involve the use of starting materials such as amino acids and undergo reactions like cycloaddition . Although the exact synthesis of MQCA is not detailed in the provided papers, these methods could potentially be adapted for the synthesis of MQCA.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of substituents like methyl groups can significantly affect the properties and reactivity of these molecules . Techniques such as FT-IR, FT-Raman, and NMR spectroscopy are commonly used to characterize the molecular structure and to understand the electronic and steric effects of the substituents .
Chemical Reactions Analysis
Quinoxaline derivatives participate in various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the regio- and chemoselectivity of the reactions they undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives like MQCA are influenced by their molecular structure. These properties include solubility, melting point, and reactivity towards other chemicals. The presence of functional groups such as carboxylate and methyl can affect these properties, making them soluble in certain solvents or reactive towards specific reagents . The development of analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for the quantification and monitoring of these compounds in biological samples .
Relevant Case Studies
Case studies involving MQCA often focus on its detection in animal tissues as a marker residue for the use of growth promoters like carbadox and olaquindox . These studies are important for ensuring that the levels of such compounds in food products are within the safe limits set by regulatory agencies. The development of sensitive and selective methods for the detection of MQCA is therefore of great importance for food safety and public health .
Scientific Research Applications
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Anti-Cancer & Anti-Proliferative Activity
- Field: Medicinal Chemistry
- Application: Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities .
- Method: The compound showed G0/G1 phase cell cycle arrest and induces apoptosis in a dose-dependent manner on the SMMC-7721 cell line .
- Results: The results showed that quinoxaline derivatives can be effective in treating cancer .
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Organic Semiconductors
- Field: Material Science
- Application: Quinoxaline derivatives have been reported for their applications in synthesis of organic semiconductors .
- Method: The synthesis of quinoxaline derivatives has been extensively studied .
- Results: Quinoxaline derivatives have shown promising results in the field of organic semiconductors .
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Dyes
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Electroluminescent Materials
- Field: Material Science
- Application: Quinoxaline derivatives have been used in organic light-emitting devices .
- Method: The synthesis of quinoxaline derivatives has been extensively studied .
- Results: Quinoxaline derivatives have shown promising results in the field of electroluminescent materials .
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Anti-Convulsant Activity
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Anti-Malarial Activity
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Anti-Leishmanial Activity
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Anti-HIV Activity
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Anti-Inflammatory Activity
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Anti-Oxidant Activity
Future Directions
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . They have several prominent pharmacological effects and diverse therapeutic uses . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, “Methyl quinoxaline-6-carboxylate” and other quinoxalines have a promising future in medicinal chemistry .
properties
IUPAC Name |
methyl quinoxaline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPWJISMXACHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381761 | |
Record name | methyl quinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729613 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl quinoxaline-6-carboxylate | |
CAS RN |
23088-23-5 | |
Record name | methyl quinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-quinoxalinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.